molecular formula C14H11ClO2 B184277 4-Methylphenyl 3-chlorobenzoate CAS No. 6280-49-5

4-Methylphenyl 3-chlorobenzoate

Cat. No.: B184277
CAS No.: 6280-49-5
M. Wt: 246.69 g/mol
InChI Key: GQGKQVFTYSXOPH-UHFFFAOYSA-N
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Description

4-Methylphenyl 3-chlorobenzoate is an aromatic ester derivative composed of a 3-chlorobenzoic acid moiety esterified with a 4-methylphenol group. Structurally, it features a chlorine substituent at the meta-position of the benzoate ring and a methyl group at the para-position of the phenyl ring (Figure 1). This compound is of interest in organic synthesis, pharmaceuticals, and environmental chemistry due to its halogenated and substituted aromatic properties.

Properties

CAS No.

6280-49-5

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

(4-methylphenyl) 3-chlorobenzoate

InChI

InChI=1S/C14H11ClO2/c1-10-5-7-13(8-6-10)17-14(16)11-3-2-4-12(15)9-11/h2-9H,1H3

InChI Key

GQGKQVFTYSXOPH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Cl

Other CAS No.

6280-49-5

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs include other substituted benzoates and chlorinated aromatic esters. The table below highlights differences in substituent positions and molecular properties:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Enzymes in Degradation References
4-Methylphenyl 3-chlorobenzoate C₁₄H₁₁ClO₂ 246.69 3-Cl (benzoate), 4-CH₃ (phenyl) Benzoate 1,2-dioxygenase variants
Methyl 3-chlorobenzoate C₈H₇ClO₂ 170.59 3-Cl (benzoate), -OCH₃ 3-Chlorobenzoate 1,2-dioxygenase
4-Chlorophenyl 4-methylbenzoate C₁₄H₁₁ClO₂ 246.69 4-Cl (phenyl), 4-CH₃ (benzoate) Chlorocatechol 1,2-dioxygenase
[3-(4-Chlorophenyl)-4-oxo-...]† C₂₄H₁₄ClF₃O₄ 458.80 4-Cl (phenyl), CF₃, chromen-4-one Not reported

†[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate

Key Observations :

  • Substituent Position : The position of chlorine (3- vs. 4-) significantly impacts enzymatic recognition. For example, 3-chlorobenzoate derivatives are metabolized via 3-chlorocatechol intermediates in Rhodococcus opacus 1CP, while 4-chlorobenzoates follow the 4-chlorocatechol pathway .
  • Enzyme Specificity: Benzoate 1,2-dioxygenases exhibit substrate specificity; 3-chlorobenzoate 1,2-dioxygenase (3CBDO) in R. opacus 1CP shows distinct activity compared to non-halogenated benzoate dioxygenases .

Degradation Pathways and Environmental Persistence

  • This compound: Likely degraded via the 3-chlorocatechol pathway in Actinobacteria (e.g., R. opacus 1CP), which cleaves the aromatic ring ortho to the chlorine substituent. This pathway involves chloromuconate cycloisomerase and dienelactone hydrolase but lacks clcF (chloromuconolactone dehalogenase), leading to partial mineralization .
  • Methyl 3-Chlorobenzoate : Degraded similarly but with faster kinetics due to smaller steric hindrance from the methyl ester group. Pseudomonas putida PRS2000 shows repressed degradation in the presence of succinate or citrate, indicating catabolite repression .
  • 4-Chlorophenyl Derivatives: These often require distinct pathways (e.g., 4-chlorocatechol meta-cleavage) and are less efficiently degraded by Actinobacteria .

Research Findings and Implications

  • Bioremediation Potential: Actinobacteria like R. opacus 1CP are promising for degrading 3-chlorobenzoate derivatives due to their stable mega-plasmids encoding degradation genes .
  • Pharmaceutical Relevance: Derivatives with trifluoromethyl groups (e.g., the chromenone analog) show enhanced bioactivity but pose challenges for environmental clearance .

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